Methyl 2-methylquinoline-4-carboxylate Methyl 2-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 55625-40-6
VCID: VC2016621
InChI: InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
SMILES: CC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Methyl 2-methylquinoline-4-carboxylate

CAS No.: 55625-40-6

Cat. No.: VC2016621

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylquinoline-4-carboxylate - 55625-40-6

Specification

CAS No. 55625-40-6
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl 2-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3
Standard InChI Key IMGVYHBEXUHRHX-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)C(=O)OC

Introduction

Methyl 2-methylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It is specifically a derivative of quinoline, with a methyl group attached at the 2-position and a carboxylate group at the 4-position, esterified with methanol. This compound is of interest in medicinal chemistry due to its potential biological activities and serves as a building block for synthesizing various derivatives with enhanced pharmacological profiles.

Synthesis Methods

The synthesis of methyl 2-methylquinoline-4-carboxylate typically involves the esterification of 2-methylquinoline-4-carboxylic acid with methanol. This process can be facilitated through various methods, including:

  • Esterification Reaction: This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

  • Other Methods: While not directly reported for this compound, related quinoline derivatives are synthesized using methods like the Pfitzinger reaction and Suzuki coupling.

Biological Activities

Methyl 2-methylquinoline-4-carboxylate and its derivatives are studied for their potential biological activities, including antioxidant properties. For instance, related compounds like 2-methylquinoline-4-carboxylic acid have shown antioxidant capacities, though specific data on methyl 2-methylquinoline-4-carboxylate is limited .

Pharmaceutical Applications

Quinoline derivatives are of interest in pharmaceutical research due to their potential therapeutic applications. While specific applications for methyl 2-methylquinoline-4-carboxylate are not widely documented, its structure suggests it could be a precursor for synthesizing compounds with antileishmanial or other pharmacological activities.

Spectroscopic Analysis

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